molecular formula C14H10F2N2S B1389297 N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine CAS No. 941867-18-1

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine

Cat. No.: B1389297
CAS No.: 941867-18-1
M. Wt: 276.31 g/mol
InChI Key: QCHPDFCUVUDKNI-UHFFFAOYSA-N
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Description

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H10F2N2S It is characterized by the presence of a benzyl group attached to a difluorobenzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine typically involves the reaction of 4,6-difluoro-1,3-benzothiazol-2-amine with benzyl halides under basic conditions. A common method includes the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

Scientific Research Applications

Chemistry

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities .

Biology

Research has shown that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains. Studies have indicated that derivatives of benzothiazole compounds can inhibit various pathogens and cancer cell lines .

Medicine

The compound is explored for its potential as a therapeutic agent . Its structure suggests it may interact with specific molecular targets involved in disease processes. The difluorobenzothiazole core may modulate biological pathways, which is crucial for drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science .

The biological activity of this compound has been documented in several studies:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the MTT assay. It showed varying degrees of potency compared to established chemotherapeutics like doxorubicin .

Antimicrobial Evaluation

Another study tested similar benzothiazole derivatives against fungal strains such as Candida albicans and Aspergillus fumigatus, revealing promising antifungal activity .

Case Studies

Study FocusFindings
Anticancer ActivityCompounds exhibited higher potency than doxorubicin against human cancer cell lines .
Antimicrobial PropertiesDemonstrated significant antifungal activity against resistant strains .
Mechanism of ActionInvestigated binding affinity to biological targets; interaction studies are ongoing .

Mechanism of Action

The mechanism of action of N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorobenzothiazole core may interact with enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1,3-benzothiazol-2-amine: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.

    N-benzyl-1,3-benzothiazol-2-amine: Lacks the fluorine atoms, which may influence its electronic properties and interactions with biological targets.

Uniqueness

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl group and the difluoro substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is a synthetic compound within the benzothiazole class, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C11H8F2N2SC_{11}H_{8}F_{2}N_{2}S and a molecular weight of approximately 276.3 g/mol. The compound features a benzothiazole moiety with two fluorine atoms and a benzyl group, which may enhance its biological activity compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For example:

Microbial Strain Activity
Candida albicansInhibitory effects noted
Aspergillus fumigatusSignificant activity
Various bacterial strainsAntibacterial properties

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several human cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (Breast cancer)15.0
MDA-MB-231 (Triple-negative)12.5
HepG2 (Liver cancer)18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective anticancer agent.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. The difluorobenzothiazole core may modulate enzyme activity or receptor interactions that are crucial in cancer progression and microbial resistance .

Case Studies

Several studies have investigated the biological activities of related benzothiazole derivatives, providing context for understanding the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated various benzothiazole derivatives against human cancer cell lines using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some exhibiting higher potency than established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In another study, derivatives similar to this compound were tested against fungal strains. Results indicated promising antifungal activity that could lead to new treatment options for resistant infections .

Properties

IUPAC Name

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2S/c15-10-6-11(16)13-12(7-10)19-14(18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHPDFCUVUDKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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